Cas no 1214356-75-8 (2-Fluoro-5-(3-fluorophenyl)-3-iodopyridine)

2-Fluoro-5-(3-fluorophenyl)-3-iodopyridine 化学的及び物理的性質
名前と識別子
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- 2-fluoro-5-(3-fluorophenyl)-3-iodopyridine
- 2-Fluoro-5-(3-fluorophenyl)-3-iodopyridine
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- インチ: 1S/C11H6F2IN/c12-9-3-1-2-7(4-9)8-5-10(14)11(13)15-6-8/h1-6H
- InChIKey: NANJRBSBTUYTNS-UHFFFAOYSA-N
- ほほえんだ: IC1=C(N=CC(=C1)C1C=CC=C(C=1)F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 215
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 12.9
2-Fluoro-5-(3-fluorophenyl)-3-iodopyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A023025491-250mg |
2-Fluoro-5-(3-fluorophenyl)-3-iodopyridine |
1214356-75-8 | 97% | 250mg |
$741.20 | 2023-09-04 | |
Alichem | A023025491-500mg |
2-Fluoro-5-(3-fluorophenyl)-3-iodopyridine |
1214356-75-8 | 97% | 500mg |
$940.80 | 2023-09-04 | |
Alichem | A023025491-1g |
2-Fluoro-5-(3-fluorophenyl)-3-iodopyridine |
1214356-75-8 | 97% | 1g |
$1680.00 | 2023-09-04 |
2-Fluoro-5-(3-fluorophenyl)-3-iodopyridine 関連文献
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Mária Andraščíková,Svetlana Hrouzková Anal. Methods, 2013,5, 1374-1384
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Shouqin Tain,Neway Belachew,Kwadwo Asare Owusu,Xiujian Zhao RSC Adv., 2021,11, 13556-13563
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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2-Fluoro-5-(3-fluorophenyl)-3-iodopyridineに関する追加情報
Introduction to 2-Fluoro-5-(3-fluorophenyl)-3-iodopyridine (CAS No. 1214356-75-8)
2-Fluoro-5-(3-fluorophenyl)-3-iodopyridine, identified by the Chemical Abstracts Service Number (CAS No.) 1214356-75-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine class of heterocyclic aromatic compounds, characterized by a nitrogen atom incorporated into a six-membered ring structure. The presence of fluorine and iodine substituents at specific positions on the pyridine ring imparts unique electronic and steric properties, making it a valuable scaffold for the development of novel bioactive molecules.
The structural motif of 2-Fluoro-5-(3-fluorophenyl)-3-iodopyridine combines the electron-withdrawing effects of fluorine atoms with the electrophilic nature of the iodine substituent. This combination facilitates diverse chemical transformations, enabling its use as a versatile intermediate in synthetic chemistry. The fluorine atoms can participate in various interactions with biological targets, including hydrogen bonding and π-stacking, while the iodine atom serves as a handle for further functionalization via cross-coupling reactions such as Suzuki-Miyaura or Stille couplings.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting protein-protein interactions (PPIs), which play crucial roles in numerous disease pathways. Pyridine-based derivatives have emerged as promising candidates due to their ability to modulate PPIs through precise binding interactions. The fluorinated and halogenated pyridines, such as 2-Fluoro-5-(3-fluorophenyl)-3-iodopyridine, have been extensively explored for their potential to disrupt aberrant signaling networks associated with cancer, inflammation, and neurodegenerative disorders.
One of the most compelling applications of 2-Fluoro-5-(3-fluorophenyl)-3-iodopyridine is in the synthesis of kinase inhibitors. Kinases are enzymes that phosphorylate target proteins, thereby regulating a wide array of cellular processes. Dysregulation of kinase activity is implicated in various diseases, particularly cancer. The structural features of this compound allow it to mimic natural substrates or compete with ATP binding at the active site of kinases, leading to inhibition of their activity. For instance, modifications based on this scaffold have shown promise in preclinical studies targeting tyrosine kinases involved in tumor growth and metastasis.
The pharmaceutical industry has increasingly recognized the importance of fluorinated aromatic compounds in drug design due to their favorable pharmacokinetic properties. Fluorine atoms can enhance metabolic stability, improve lipophilicity, and increase binding affinity by influencing electronic distributions and molecular shape complementarity. The presence of multiple fluorine atoms in 2-Fluoro-5-(3-fluorophenyl)-3-iodopyridine further amplifies these effects, making it an attractive building block for drug discovery campaigns.
Recent advances in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of 2-Fluoro-5-(3-fluorophenyl)-3-iodopyridine with biological targets with higher accuracy. These computational tools aid in rationalizing experimental observations and guiding the optimization process toward more potent and selective inhibitors. For example, virtual screening campaigns have identified derivatives of this compound that exhibit enhanced activity against specific kinases while minimizing off-target effects.
The iodine substituent at the 3-position of the pyridine ring provides an excellent site for palladium-catalyzed cross-coupling reactions, which are pivotal in constructing complex molecular architectures. By employing palladium catalysts such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, researchers can introduce aryl, vinyl, or heteroaryl groups at this position, generating libraries of novel compounds for biochemical evaluation. Such transformations have been instrumental in developing next-generation kinase inhibitors with improved pharmacological profiles.
The synthesis of 2-Fluoro-5-(3-fluorophenyl)-3-iodopyridine typically involves multi-step organic reactions starting from commercially available precursors such as 2-aminopyridines or halogenated pyridines. Key steps include halogenation, fluorination, and cross-coupling reactions orchestrated under controlled conditions to ensure high yield and purity. Advances in synthetic methodologies have streamlined these processes, making it feasible to produce this compound on both laboratory and industrial scales.
In conclusion,2-Fluoro-5-(3-fluorophenyl)-3-iodopyridine (CAS No. 1214356-75-8) represents a significant advancement in medicinal chemistry due to its versatile structural features and broad applicability in drug discovery. Its role as a key intermediate in synthesizing kinase inhibitors and other bioactive molecules underscores its importance in addressing critical therapeutic challenges. As research continues to uncover new applications for this compound, its significance is expected to grow further within the pharmaceutical industry.
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